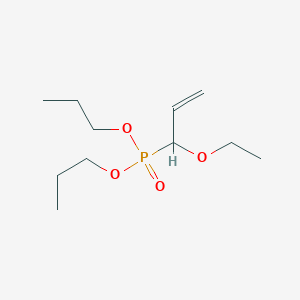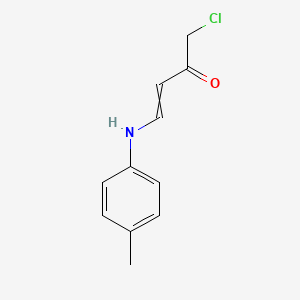![molecular formula C10H19ClO2 B14346088 1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane CAS No. 90499-25-5](/img/structure/B14346088.png)
1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane is an organic compound that belongs to the class of chlorinated ethers. This compound is characterized by the presence of a chloro group, an allyl ether, and a butane backbone. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane typically involves the reaction of 3-chloro-1,2-propanediol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the propanediol is replaced by the allyl group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Alcohols.
Substitution: Corresponding substituted products like amines or thiols.
Aplicaciones Científicas De Investigación
1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Propiedades
Número CAS |
90499-25-5 |
|---|---|
Fórmula molecular |
C10H19ClO2 |
Peso molecular |
206.71 g/mol |
Nombre IUPAC |
1-(3-chloro-2-prop-2-enoxypropoxy)butane |
InChI |
InChI=1S/C10H19ClO2/c1-3-5-7-12-9-10(8-11)13-6-4-2/h4,10H,2-3,5-9H2,1H3 |
Clave InChI |
YKMAJKMDTCDMQT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(CCl)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


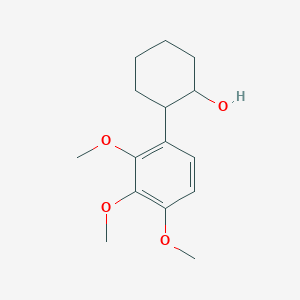
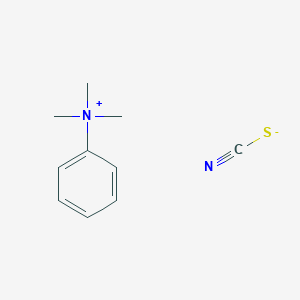
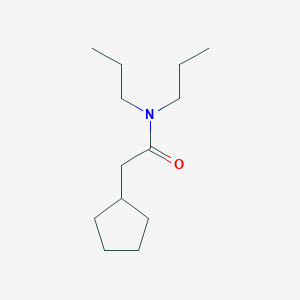
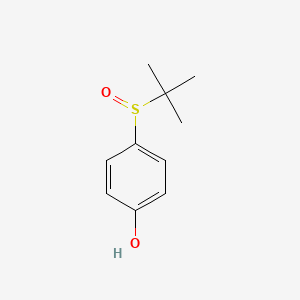
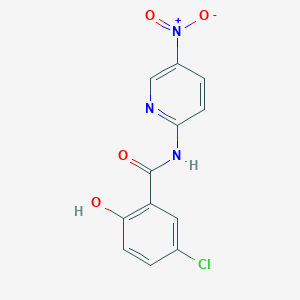
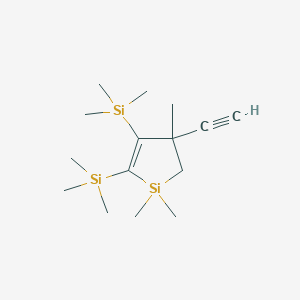

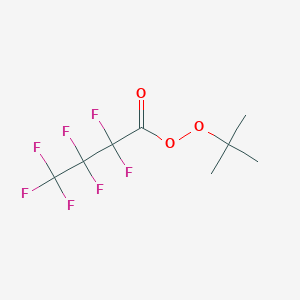

![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)
![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)
![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)
